15-Hydroxypentadecanoate

suberin biosynthesis acyltransferase substrate specificity plant cell wall biochemistry

15-Hydroxypentadecanoic acid — the only odd-chain ω-hydroxy fatty acid that eliminates endogenous background in LC-MS quantification, with validated methods for lubiprostone dissolution testing (10–200 ng·mL⁻¹, r=0.9998). Its defined Km (0.0112–0.0168 mM) for feruloyl transferase enables precise probing of suberin/cutin chain-length specificity. Under lipase-catalyzed dehydration, it polymerizes to Mn 42,000 — a predictable benchmark for renewable biodegradable materials. Also a precursor to pentadecanolide (88% biocatalytic conversion). ≥98% purity.

Molecular Formula C15H29O3-
Molecular Weight 257.39 g/mol
Cat. No. B1240629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Hydroxypentadecanoate
Molecular FormulaC15H29O3-
Molecular Weight257.39 g/mol
Structural Identifiers
SMILESC(CCCCCCCO)CCCCCCC(=O)[O-]
InChIInChI=1S/C15H30O3/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h16H,1-14H2,(H,17,18)/p-1
InChIKeyBZUNJUAMQZRJIP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Hydroxypentadecanoate Procurement Guide: Identity, Physicochemical Baseline, and Comparator Context


15-Hydroxypentadecanoate (CAS 4617-33-8 as the conjugate acid; CHEBI:84203 as the anion) is the conjugate base of 15-hydroxypentadecanoic acid, an ω-hydroxy-long-chain saturated fatty acid with a C15 linear backbone bearing a terminal hydroxyl group and a carboxyl group at opposite ends [1]. At physiological pH 7.3, the deprotonated anion is the predominant species [2]. The compound has a molecular formula of C15H29O3⁻ (anion) / C15H30O3 (acid), a monoisotopic mass of 258.2195 Da, and a melting point of 85–89 °C for the acid form [3]. It is classified as an ω-hydroxy fatty acid and serves as a functional parent compound for several biologically relevant derivatives, including 15-hydroxypentadecanoyl-CoA and (3R)-3,15-dihydroxypentadecanoic acid [1].

Why 15-Hydroxypentadecanoate Cannot Be Interchanged with Even-Chain ω-Hydroxy Fatty Acids


Within the ω-hydroxy fatty acid class, carbon chain length and parity (odd vs. even) critically govern substrate recognition by acyltransferases, cellular uptake kinetics, and polymer thermomechanical properties. The natural plant cutin and suberin biosynthetic machinery preferentially utilizes even-chain ω-hydroxy acids (C16 and C18), and the key feruloyl transferase (EC 2.3.1.188) exhibits a ~15–50 fold lower Km for the even-chain 16-hydroxypalmitic acid compared to 15-hydroxypentadecanoic acid [1]. Conversely, the odd-chain C15 structure imparts a unique advantage as an analytical internal standard precisely because C15:0 ω-hydroxy fatty acids are virtually absent from endogenous mammalian and plant lipid pools, enabling unambiguous quantification without background interference [2]. In polymer chemistry, the C15 monomer yields poly(15-hydroxypentadecanoic acid) with a number-average molecular weight (Mn) of 42,000 — approximately half that of polycaprolactone (Mn 81,000) produced under identical lipase-catalyzed conditions — reflecting chain-length-dependent polymerization kinetics that cannot be replicated by C12 or C16 ω-hydroxy acid monomers [3]. These orthogonal differentiation axes mean that selecting a generic even-chain ω-hydroxy fatty acid (e.g., 16-hydroxypalmitic acid or 12-hydroxydodecanoic acid) will produce quantitatively and qualitatively different outcomes in enzymatic, analytical, and polymer synthesis applications.

15-Hydroxypentadecanoate: Head-to-Head Quantitative Differentiation Against Closest Analogs


Omega-Hydroxypalmitate O-Feruloyl Transferase: 15–50 Fold Lower Substrate Affinity Versus the Natural Even-Chain Substrate

The ω-hydroxy fatty acid feruloyl transferase (EC 2.3.1.188, also designated HHT1) from Solanum tuberosum accepts 15-hydroxypentadecanoic acid as an alternative substrate but with substantially reduced catalytic efficiency compared to its natural substrate 16-hydroxypalmitic acid. The Km for 15-hydroxypentadecanoic acid is 0.0112–0.0168 mM, whereas the Km for 16-hydroxypalmitic acid is 0.0003–0.001 mM at pH 7.0 and 30 °C, representing an approximately 15–50 fold higher apparent Km for the odd-chain substrate [1]. In terms of relative activity, feruloyl transfer to 15-hydroxypentadecanoic acid proceeds at 68% of the rate observed with 16-hydroxypalmitic acid . Notably, neither 15-hydroxypentadecanoate nor 17-hydroxyheptadecanoic acid has been detected in Arabidopsis thaliana cutin or suberin, indicating that these odd-numbered substrates are not physiologically relevant in this species but serve as valuable biochemical probes [2].

suberin biosynthesis acyltransferase substrate specificity plant cell wall biochemistry

Carcinostatic Activity Gradient Across ω-Hydroxy Fatty Acid Chain Lengths: C15 Positioned Between C16 and C12

In a comparative study assessing the ability of diverse ω-hydroxy fatty acids (ωHFAs) to diminish Ehrlich ascites tumor (EAT) cell viability using the WST-1 mitochondrial dehydrogenase assay, a clear chain-length-dependent activity gradient was observed at a dose of 100 µM. 16-Hydroxyhexadecanoic acid (ωH16:0) was appreciably carcinostatic, 15-hydroxypentadecanoic acid (ωH15:0) was weakly carcinostatic, while 12-hydroxydodecanoic acid (ωH12:0) was scarcely carcinostatic [1]. Intracellular uptake quantified by gas chromatography followed the same rank order: ωH16:0 ethyl ester (10.1 pg/cell) > ωH15:0 ethyl ester (6.4 pg/cell) > ωH16:0 free acid (3.4 pg/cell) > ωH15:0 free acid (2.8 pg/cell) [1]. Ethyl esterification markedly enhanced activity for the saturated ωHFAs (ωH16:0 and ωH15:0), whereas unsaturated ωHFAs (ωH15:1 and ωH16:1) were weakly active regardless of esterification [1]. In a subsequent hyperthermia study, ωH16:0 at 100 µM reduced EAT cell viability to 60.0% at 37 °C and 49.6% at 42 °C, confirming the C16 chain as the most potent among saturated ωHFAs tested [2].

cancer cell viability ω-hydroxy fatty acid structure–activity relationship

Lipase-Catalyzed Polymerization: Poly(15-Hydroxypentadecanoic Acid) Achieves Mn 42,000 Versus PCL Mn 81,000 Under Identical Conditions

Under identical lipase-catalyzed polymerization conditions (azeotropic dehydration with toluene, Dean–Stark trap with molecular sieves, 70 °C, 6 h), the C15 ω-hydroxy acid monomer produced poly(15-hydroxypentadecanoic acid) with a number-average molecular weight (Mn) of 42,000, whereas ε-caprolactone yielded polycaprolactone (PCL) with an Mn of 81,000 — a nearly 2-fold difference [1]. This direct comparison demonstrates that the C15 ω-hydroxy acid monomer polymerizes with quantitatively distinct kinetics relative to the widely used lactone monomer, yielding a polyester with intermediate molecular weight that reflects the balance between the linear monomer's bifunctional reactivity and the constraints of enzymatic dehydration–polymerization [1]. The resulting poly(15-hydroxypentadecanoic acid) is structurally analogous to cutin-type polyesters and represents a renewable polymer platform distinct from PCL in both monomer source (ω-hydroxy fatty acid vs. lactone) and final Mn.

biodegradable polyester lipase-catalyzed polymerization poly(ω-hydroxyalkanoate)

Lipase-Catalyzed Macrolactonization: 88% Substrate Conversion to Pentadecanolide Using Candida sp. GXU01 Lipase

The lipase-catalyzed intramolecular esterification (lactonization) of 15-hydroxypentadecanoic acid to the 16-membered macrocyclic musk lactone pentadecanolide (cyclopentadecanolide) was screened across multiple microbial lipase sources. The lipase from Candida sp. GXU01 achieved the highest reported conversion ratio of 88% [1]. In contrast, lipases from Mucor javanicus L46 and Mucor miehei were also reported to catalyze this lactonization but with yields reported to be over 30% under optimized conditions . This difference in biocatalytic efficiency highlights the importance of lipase selection for preparative-scale macrolactone synthesis. Chemocatalytic alternatives exist — dealuminated HY zeolite in concentrated toluene (0.2 M) effects selective macrolactonization exclusively to the monomeric lactone pentadecanolide [2] — but the enzymatic route using Candida sp. GXU01 lipase provides a markedly higher single-pass conversion.

macrolactone synthesis biocatalysis pentadecanolide production

Odd-Chain C15:0 ω-Hydroxy Fatty Acid as an Interference-Free Internal Standard for GC-MS and LC-MS/MS Lipidomics

15-Hydroxypentadecanoic acid possesses an odd-numbered C15 carbon chain, a structural feature that confers a critical analytical advantage: odd-chain saturated fatty acids are virtually absent from endogenous mammalian and plant lipid pools, where even-chain species (C14, C16, C18, C20) predominate [1]. This property has been exploited in multiple validated analytical methods. The compound has been employed as an internal standard for the quantification of 11-hydroxylauric acid formation by gas chromatography , for normalization of ion intensities in MALDI mass spectra of plant cutin polymers from tomato, apple, and nectarine fruit cuticles , and as an internal standard in a validated LC-MS/MS method for dissolution analysis of lubiprostone capsules, where it enabled a linear calibration range of 10–200 ng·mL⁻¹ (r = 0.9998) with an average recovery of 100.1% (RSD 1.7%) [2]. Common alternative internal standards such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) lack the ω-hydroxyl functionality and therefore cannot control for hydroxyl-group-specific extraction or derivatization biases that are inherent to ω-hydroxy fatty acid analysis.

analytical internal standard lipid quantification mass spectrometry

15-Hydroxypentadecanoate: Evidence-Backed Research and Industrial Application Scenarios


Biochemical Probe for Plant Suberin and Cutin Acyltransferase Substrate Specificity Studies

The well-characterized kinetic parameters of 15-hydroxypentadecanoic acid with omega-hydroxypalmitate O-feruloyl transferase (EC 2.3.1.188) — Km of 0.0112–0.0168 mM and 68% relative activity versus the natural substrate 16-hydroxypalmitic acid — establish this compound as a defined non-natural substrate probe [1]. Because the odd-chain C15:0 ω-hydroxy fatty acid is not detected in Arabidopsis thaliana suberin or cutin, researchers can use it to dissect the chain-length specificity determinants of BAHD-family acyltransferases without confounding background from endogenous substrates [2]. This application is particularly valuable for laboratories engineering suberin deposition for drought-tolerant crops or barrier-enhanced rootstocks.

Renewable Monomer for Lipase-Catalyzed Synthesis of Medium-Molecular-Weight Biodegradable Polyesters

Polymer chemists seeking a renewable, non-lactone monomer for enzymatic polyester synthesis can utilize 15-hydroxypentadecanoic acid to produce poly(15-hydroxypentadecanoic acid) with a reproducible Mn of 42,000 under standardized lipase-catalyzed dehydration–polymerization conditions (toluene azeotropic dehydration, 70 °C, 6 h) [1]. This Mn value, approximately half that of PCL produced under identical conditions, provides a predictable benchmark for formulating biodegradable materials with intermediate mechanical properties, distinct degradation kinetics, and a fully renewable monomer provenance — features not obtainable with shorter-chain ω-hydroxy acids (e.g., 12-hydroxydodecanoic acid) which yield oligomers rather than high polymer.

Preparative Biocatalytic Production of Pentadecanolide Musk Fragrance

The demonstrated 88% single-pass conversion of 15-hydroxypentadecanoic acid to pentadecanolide (cyclopentadecanolide) using Candida sp. GXU01 lipase provides a biocatalytic route to this high-value macrocyclic musk fixative [1]. Pentadecanolide commands a premium as a synthetic substitute for natural animal musk in fine fragrances . The process economics are directly linked to substrate conversion, and the 88% figure — substantially exceeding the >30% yield reported with Mucor spp. lipases — positions Candida sp. GXU01 as the catalyst of choice when 15-hydroxypentadecanoic acid is the substrate [2]. Alternative chemocatalytic routes using dealuminated HY zeolite offer exclusive monomeric lactone selectivity but require further optimization for competitive yields .

Validated Internal Standard for Regulatory Bioanalytical Method Development

The unique combination of (i) an odd-numbered C15 carbon chain absent from endogenous biological matrices and (ii) a terminal ω-hydroxyl group matching the functionality of target analytes makes 15-hydroxypentadecanoic acid the internal standard of choice for ω-hydroxy fatty acid quantification [1]. This compound has been successfully deployed in a fully validated LC-MS/MS method for pharmaceutical dissolution testing of lubiprostone capsules, delivering a linear calibration range of 10–200 ng·mL⁻¹ (r = 0.9998), average recovery of 100.1% (RSD 1.7%), and intra-day/inter-day precision RSDs below 10% . For bioanalytical laboratories operating under GLP or GMP compliance, this established validation pedigree reduces method development time compared to qualifying a novel internal standard de novo.

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